molecular formula C23H39NO2 B14626998 Ethyl 4-(tetradecylamino)benzoate CAS No. 55791-59-8

Ethyl 4-(tetradecylamino)benzoate

Cat. No.: B14626998
CAS No.: 55791-59-8
M. Wt: 361.6 g/mol
InChI Key: DGGGBDLOUZPPQJ-UHFFFAOYSA-N
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Description

Ethyl 4-(tetradecylamino)benzoate is an ethyl ester derivative of benzoic acid featuring a tetradecylamino (-NH-C₁₄H₂₉) substituent at the para position.

Properties

CAS No.

55791-59-8

Molecular Formula

C23H39NO2

Molecular Weight

361.6 g/mol

IUPAC Name

ethyl 4-(tetradecylamino)benzoate

InChI

InChI=1S/C23H39NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26-4-2/h16-19,24H,3-15,20H2,1-2H3

InChI Key

DGGGBDLOUZPPQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(tetradecylamino)benzoate typically involves the esterification of 4-(tetradecylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(tetradecylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles in polar solvents.

Major Products

    Hydrolysis: 4-(tetradecylamino)benzoic acid and ethanol.

    Reduction: 4-(tetradecylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 4-(tetradecylamino)benzoate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to the disruption of cellular processes, making it effective as an antimicrobial agent . Additionally, its anesthetic properties are attributed to its ability to block sodium channels, preventing the transmission of nerve impulses .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Ethyl 4-(Dimethylamino)benzoate (EDB)
  • Structure: Dimethylamino (-N(CH₃)₂) group at the para position.
  • Key Properties: High electron-donating capacity due to the dimethylamino group, enhancing UV absorption and photochemical reactivity . Used as a co-initiator in photopolymerization with thioxanthone derivatives, achieving ~50% final conversion rates in acrylate monomers . Superior reactivity compared to 2-(dimethylamino)ethyl methacrylate in resin cements, with higher degrees of monomer conversion .
  • Contrast: The shorter dimethylamino group in EDB increases polarity and aqueous solubility relative to the long tetradecylamino chain, which would prioritize lipophilicity and membrane permeability.
Ethyl 4-(Cyclohexylamino)-3-nitrobenzoate
  • Structure: Cyclohexylamino (-NH-C₆H₁₁) and nitro (-NO₂) groups at positions 4 and 3, respectively.
  • Key Properties :
    • Synthesized via nucleophilic substitution of ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine in THF .
    • The nitro group enables further functionalization (e.g., reduction to amines), while the cyclohexyl group provides steric bulk.
  • Contrast: The tetradecylamino group’s linear alkyl chain lacks the steric hindrance of cyclohexyl but offers greater flexibility and hydrophobic interactions.
Ethyl 4-([(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino)benzoate
  • Structure: Thiazolidinone-linked amino group.
  • Key Properties :
    • Heterocyclic substituents may enhance binding to biological targets (e.g., enzymes) through hydrogen bonding .
  • Contrast: The tetradecylamino group’s lack of heteroatoms reduces hydrogen-bonding capacity but increases passive diffusion across lipid membranes.
Antimicrobial Activity: SABA1
  • Structure: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate.
  • Key Findings :
    • MIC of 0.45–0.9 mM against E. coli (efflux-compromised strains) due to sulfonamidobenzamide (SABA) core .
  • Contrast: The tetradecylamino group’s long alkyl chain may enhance penetration into bacterial membranes but could reduce solubility, limiting bioavailability.
Aquaporin Inhibition: Ethyl 4-(Carbamoylamino)benzoates
  • Structure: Carbamoylamino (-NH-C(O)-NH₂) group.
  • Key Findings :
    • Inhibits aquaporin-3 and aquaporin-7, likely via hydrogen bonding with water channels .
  • Contrast: The tetradecylamino group’s lack of polar moieties may reduce target binding but improve lipid bilayer integration.
Nucleophilic Substitution
  • Example: Ethyl 4-(cyclohexylamino)-3-nitrobenzoate synthesis via reaction of ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine in THF .
  • Relevance to Target Compound: Ethyl 4-(tetradecylamino)benzoate could be synthesized similarly using tetradecylamine.
Williamson Etherification
  • Example: Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate (OAM2) synthesized via etherification of ethyl 4-hydroxybenzoate .
  • Contrast : Ether-linked chains (as in OAM2) differ from amine-linked chains in electronic and steric properties.

Physical and Spectral Data Comparison

Compound Substituent Molecular Weight (g/mol) Key Spectral Features Applications
This compound -NH-C₁₄H₂₉ ~405.5 Broad alkyl signals in ¹H/¹³C NMR Surfactants, drug delivery (inferred)
Ethyl 4-(dimethylamino)benzoate -N(CH₃)₂ 207.24 Strong UV absorbance (λmax ~300 nm) Photoinitiators
SABA1 -SO₂NH-Ar-Cl 454.89 Sulfonamide IR stretches Antimicrobial agents
OAM2 Ether-linked amide chain 435.58 Ether/amide peaks in IR/NMR Bifunctional materials

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